molecular formula C8H10BrNO B13672506 3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one

3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one

Cat. No.: B13672506
M. Wt: 216.07 g/mol
InChI Key: ZADKVKJBCWJCLA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one is an organic compound that belongs to the class of bromomethyl pyridines This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one typically involves the bromination of 1,5-dimethylpyridin-2(1H)-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to yield the desired bromomethylated product .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reduced using sodium borohydride in methanol, followed by bromination with NBS to yield this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyridines.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).

    Reduction: Reducing agents like LiAlH4 in ether solvents under anhydrous conditions.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy-substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 1,5-dimethylpyridin-2(1H)-one.

Scientific Research Applications

3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one
  • 3-(Iodomethyl)-1,5-dimethylpyridin-2(1H)-one
  • 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one

Uniqueness

3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications. In comparison, the chloromethyl and iodomethyl analogs may exhibit different reactivity due to the varying electronegativity and size of the halogen atoms .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-(bromomethyl)-1,5-dimethylpyridin-2-one

InChI

InChI=1S/C8H10BrNO/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,4H2,1-2H3

InChI Key

ZADKVKJBCWJCLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1)CBr)C

Origin of Product

United States

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